Cas no 1203253-04-6 (2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)

2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
- 1203253-04-6
- AKOS024508481
- 2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide
- 2-(3-chloroanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
- VU0643213-1
- F5448-0208
- 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
-
- インチ: 1S/C15H11ClN4OS/c16-10-3-1-4-11(7-10)19-15-20-13(9-22-15)14(21)18-12-5-2-6-17-8-12/h1-9H,(H,18,21)(H,19,20)
- InChIKey: XJFXAVDJZUCVJI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC1=NC(=CS1)C(NC1C=NC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 330.0342099g/mol
- どういたいしつりょう: 330.0342099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 95.2Ų
2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5448-0208-20μmol |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-40mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-50mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-2μmol |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-20mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-1mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-25mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-5μmol |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-30mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5448-0208-4mg |
2-[(3-chlorophenyl)amino]-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide |
1203253-04-6 | 4mg |
$66.0 | 2023-09-10 |
2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamideに関する追加情報
Introduction to 2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide (CAS No. 1203253-04-6)
2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide is a sophisticated organic compound belonging to the thiazole class, characterized by its unique structural and chemical properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1203253-04-6, has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and structural versatility. The presence of both chlorophenyl and pyridinyl substituents in its molecular framework suggests a rich interplay of electronic and steric effects, which are pivotal in modulating its interaction with biological targets.
The core structure of this compound consists of a thiazole ring, a heterocyclic aromatic system known for its broad spectrum of pharmacological applications. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of an amino group at the 4-position of the thiazole ring and an amide linkage to a pyridine moiety further enhances its pharmacological profile. This configuration not only contributes to the compound's solubility and bioavailability but also opens avenues for further derivatization and optimization.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced therapeutic efficacy. The pyridin-3-yl substituent in 2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide plays a crucial role in modulating the compound's binding affinity to biological targets. Pyridine derivatives are well-documented for their ability to interact with enzymes and receptors, making them valuable scaffolds in drug design. The combination of these structural elements suggests that this compound may exhibit inhibitory activity against various enzymes involved in pathogenic processes.
One of the most compelling aspects of this compound is its potential application in cancer therapy. Thiazole derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases which are overexpressed in many cancer cells. The 3-chlorophenyl group introduces a hydrophobic region that can enhance binding to hydrophobic pockets of target proteins. Additionally, the amide bond provides a site for further functionalization, allowing chemists to fine-tune the compound's pharmacokinetic properties.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective drug candidates. Computational modeling and experimental screening have been instrumental in identifying key structural features that contribute to biological activity. In the case of 2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide, the interplay between the chlorophenyl ring, pyridine moiety, and thiazole core has been meticulously analyzed. These studies suggest that subtle modifications in these regions can significantly alter the compound's potency and selectivity.
The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) technologies to identify lead compounds with desired biological activities. However, traditional HTS often requires extensive library preparation and screening processes, which can be time-consuming and costly. Alternative approaches such as virtual screening using molecular docking simulations have emerged as powerful tools for accelerating drug discovery. By computationally predicting the binding affinity of compounds like 2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide to target proteins, researchers can prioritize promising candidates for experimental validation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve synthetic efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
In conclusion,2-(3-chlorophenyl)amino-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide (CAS No. 1203253-04-6) represents a promising candidate for further pharmacological investigation. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like this one will play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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